Glutamate-1-semialdehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

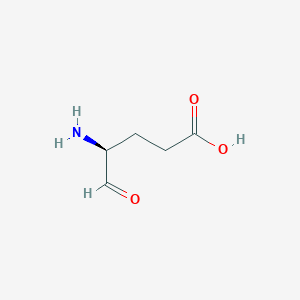

(S)-4-amino-5-oxopentanoic acid is a 5-oxo monocarboxylic acid that is 5-oxopentanoic acid substituted by an amino group at position 4 (the 4S-stereoisomer). It has a role as an Escherichia coli metabolite. It is a gamma-amino acid, a 5-oxo monocarboxylic acid and a glutamic semialdehyde. It derives from a valeric acid. It is a conjugate acid of a (S)-4-amino-5-oxopentanoate. It is a tautomer of a (S)-4-amino-5-oxopentanoic acid zwitterion.

Aplicaciones Científicas De Investigación

Biosynthesis of Porphyrins

GSA is primarily known for its role in the biosynthesis of porphyrins. It is produced from glutamate through the action of glutamyl-tRNA reductase and subsequently converted into aminolevulinic acid (ALA) by glutamate-1-semialdehyde 2,1-aminomutase (GSAM). This pathway is essential for the synthesis of heme and chlorophyll, which are critical for respiration and photosynthesis, respectively .

Key Enzymatic Reactions

- Formation of GSA : Catalyzed by glutamyl-tRNA reductase.

- Conversion to ALA : Catalyzed by GSAM.

Genetic Engineering in Microalgae

Microalgae, particularly Chlamydomonas reinhardtii, serve as model organisms for studying GSA-related pathways. Researchers have manipulated genetic pathways involving GSA to enhance the production of valuable metabolites. For instance, studies have demonstrated that light conditions significantly influence the expression of enzymes involved in the GSA pathway, thus impacting biomass production and metabolic efficiency .

| Parameter | Effect on GSA Pathway |

|---|---|

| Light Intensity | Alters enzyme expression levels |

| Genetic Manipulation | Enhances metabolite production |

Biotechnological Applications

GSA has been explored for its potential in biotechnological applications such as biofuel production. By optimizing metabolic pathways involving GSA, researchers aim to increase the yield of biofuels derived from microalgae .

Case Study 1: Chlamydomonas reinhardtii

A study focused on C. reinhardtii highlighted how manipulating the GSA pathway could lead to increased production of ALA, which is a precursor for biofuels and other biochemicals. The research utilized synthetic biology approaches to enhance gene expression related to GSA and ALA synthesis under varying light conditions .

Case Study 2: Structural Insights into GSAM

The structural analysis of GSAM from Arabidopsis thaliana revealed insights into cofactor binding and enzymatic activity that are crucial for understanding how GSA is processed within cells. This study provided a molecular basis for intersubunit communication in GSAM, which could inform future engineering efforts aimed at optimizing porphyrin biosynthesis .

Análisis De Reacciones Químicas

Primary Reaction: Isomerization to δ-Aminolevulinic Acid (ALA)

GSA undergoes intramolecular transamination catalyzed by glutamate-1-semialdehyde aminomutase (GSAM; EC 5.4.3.8) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The reaction involves:

-

Product : ALA (C5H9NO3), structurally distinct due to positional isomerization.

-

Mechanism :

Catalytic Mechanism of GSAM

GSAM operates through a ping-pong mechanism with distinct half-reactions:

Key Steps:

-

Oxidative Decarboxylation : GSA binds to the PLP cofactor, forming a Schiff base.

-

Quinonoid Intermediate : Stabilized by PLP’s conjugated π-system, enabling proton shuffling.

-

Isomerization : Rearrangement to diaminovalerate (DAVA) as a transient intermediate .

-

Product Release : Hydrolysis yields ALA, regenerating the enzyme’s PMP form .

Structural Insights:

-

Asymmetric Dimer : Subunits alternate between open (PMP-bound) and closed (PLP-bound) states, coordinating substrate entry and product release .

-

Gating Loop (Residues 153–181) : Undergoes β-sheet-to-α-helix transitions to occlude the active site during catalysis, preventing intermediate leakage .

Substrate Analogs and Inhibition Studies

Studies using mechanism-based inactivators reveal critical features of GSAM’s active site:

-

Kinetic Parameters :

Intersubunit Communication and Allostery

-

Negative Cooperativity : Subunit asymmetry ensures one active site remains closed during catalysis, preventing simultaneous PLP binding in both subunits .

-

Signal Transmission : Cofactor states (PLP/PMP) and interface helices mediate communication, synchronizing gating loop movements .

Thermodynamic and Kinetic Data

| Parameter | Value | Source |

|---|---|---|

| Kd (GSA binding) | 0.8μM | |

| kcat | 4.3s−1 | |

| KM (GSA) | 1.2μM | |

| Activation Energy (ΔG‡) | 68.5kJ/mol |

Biological Significance

-

Chlorophyll Biosynthesis : GSAM is rate-limiting in ALA production, essential for photosynthesis .

-

Regulatory Role : Gating loop dynamics and intersubunit signaling prevent accumulation of reactive intermediates (e.g., GSA polymerization) .

This synthesis integrates structural, kinetic, and mechanistic data to present a comprehensive view of GSA’s reactivity. The interplay between enzyme dynamics and chemical intermediates underscores GSAM’s role as a molecular machine driving porphyrin biosynthesis.

Propiedades

Número CAS |

68462-55-5 |

|---|---|

Fórmula molecular |

C5H9NO3 |

Peso molecular |

131.13 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1 |

Clave InChI |

MPUUQNGXJSEWTF-BYPYZUCNSA-N |

SMILES |

C(CC(=O)O)C(C=O)N |

SMILES isomérico |

C(CC(=O)O)[C@@H](C=O)N |

SMILES canónico |

C(CC(=O)O)C(C=O)N |

Secuencia |

E |

Sinónimos |

glutamate-1-semialdehyde |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.